molecular formula C17H24BF4N3O B2448503 (5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate CAS No. 1631733-83-9

(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

Cat. No. B2448503
CAS RN: 1631733-83-9
M. Wt: 373.2
InChI Key: VPUACVDSTXQTKJ-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a useful research compound. Its molecular formula is C17H24BF4N3O and its molecular weight is 373.2. The purity is usually 95%.
BenchChem offers high-quality (5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

The chemical compound is related to a group of compounds that have been explored for various structural and physicochemical properties. For instance, a study on a similar compound, 5-Benzyl-2-phenyl-6,8-dihydro-5H-1,2,4-triazolo[3,4-c][1,4]oxazin-2-ium hexafluoridophosphate, revealed interesting structural features, such as the presence of a chiral bicyclic 1,2,4-triazolium salt with a distinctive bond length arrangement and weak intermolecular interactions in its structure (Huang et al., 2009). This kind of detailed structural analysis is crucial for understanding the potential applications of such compounds in various fields of science.

Synthetic Methodologies and Derivatives

The synthesis of related compounds involves complex reactions and methodologies that contribute to the understanding of the chemistry of these substances. For example, the synthesis of N-Mesityl Substituted Aminoindanol-Derived Triazolium Salt involved a series of steps including cyclocondensation and the use of specific reagents, which resulted in compounds with potential for further chemical applications (Struble & Bode, 2011). Similarly, compounds like 3-(p-Tolyl)-4-{3-[(phenylamino)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone have been synthesized, highlighting the diverse chemical structures and potential applications of these compounds (Fun et al., 2011).

Potential Biological Activities

Some derivatives of the core structure of the compound have demonstrated intriguing biological activities. For instance, certain 1,2,4-triazolo derivatives showed antimicrobial activities against a range of microorganisms, suggesting potential use in pharmaceutical applications (Bektaş et al., 2007). Similarly, the synthesis and biological activity of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines indicated antiproliferative activity against cancer cell lines, underlining the potential of these compounds in therapeutic development (Dolzhenko et al., 2008).

properties

IUPAC Name

(5S)-5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N3O.BF4/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3,4)5/h6-7,10-11,15H,8-9H2,1-5H3;/q+1;-1/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUACVDSTXQTKJ-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155882780

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